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BIIB028 is a prodrug designed to inhibit Heat Shock Protein 90 (Hsp90) activity. It is converted in vivo to its

active metabolite, CF2772, which binds to the ATP-binding pocket of Hsp90, disrupting its chaperone

function and leading to the degradation of client proteins, many of which are oncoproteins [1] [2].

The table below summarizes key findings from the Phase I dose-finding study in patients with refractory

metastatic or locally advanced solid tumors [1] [2].

Aspect Details from Phase I Study

Study Design Dose escalation, 3+3 design; IV infusion twice weekly in 21-day cycles [1].

Patients (N) 41 [1] [2]

Maximum Tolerated
Dose (MTD)

144 mg/m² [1] [2]

Dose-Limiting Toxicities
(DLTs)

Syncope (n=1), fatigue (n=1) [1].

Most Common Adverse
Events

Fatigue (46%), diarrhea (44%), nausea (44%), vomiting (29%), hot flushes

(29%) – mostly Grade 1-2 [1] [2].

| Pharmacokinetics | • BIIB028 (prodrug): Half-life ~0.5 hours • CF2772 (active metabolite): Half-life

~2.1 hours • Dose-dependent increase in plasma exposure for both [1]. | | Pharmacodynamics (Proof of
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Target Engagement) | • Significant increase in Hsp70 in peripheral blood mononuclear cells (PBMCs). •

Significant decrease in circulating HER2 extracellular domain (at doses ≥48 mg/m²) [1] [2]. | | Efficacy

(Overall Patient Population) | Stable Disease (SD) for ≥8 cycles (24 weeks) achieved in 5 patients (12%).

Duration of SD: 6, 6, 8, 12.5, and 19 months [1] [2]. |

Detailed Experimental Protocols from the Phase I Study

For researchers designing similar trials, the key methodologies from the BIIB028 study are outlined below.

Patient Selection: Patients with advanced solid tumors who had failed standard therapies were

enrolled. Key criteria included ECOG performance status ≤2, adequate bone marrow function (ANC
≥1500 cells/mm³, platelets ≥100,000 cells/mm³), and normal organ function (bilirubin ≤1.5 × ULN,

ALT/AST ≤2.5 × ULN) [1].
Treatment and Dosing: BIIB028 was administered intravenously twice a week (on Days 1, 4, 8, 11,

15, and 18) in 21-day cycles. The starting dose was 6 mg/m², escalated to 192 mg/m². The infusion
time was initially 30 minutes but was extended to 1 hour at the 144 mg/m² dose level for better

tolerability [1].
Dose-Limiting Toxicity (DLT) Assessment: DLTs were assessed during the first 21-day cycle.

Criteria included any Grade ≥3 toxicity (NCI CTCAE v3.0), with specific exceptions (e.g.,
nausea/vomiting/diarrhea were only DLTs if ≥Grade 3 for >3 days despite supportive care) [1].

Pharmacokinetic (PK) Sampling: Serial blood samples were collected on Days 1 and 18. For most
cohorts, samples were taken pre-dose, and at 0.083, 0.25, 0.5, 0.75, 1, 1.5, 2.5, 4.5, 8.5, and 24

hours post-infusion start. Plasma concentrations of BIIB028 and CF2772 were quantified via mass
spectrometry and analyzed using non-compartmental methods [1].

Pharmacodynamic (PD) Biomarker Analysis:
Hsp70 Induction in PBMCs: Served as a marker of Hsp90 inhibition.

HER2 Extracellular Domain (ECD) Shedding: Levels in circulation were measured to
demonstrate downstream effects on a key Hsp90 client protein [1].

Tumor Response Assessment: Tumor response was evaluated by investigators using RECIST v1.0
after every two cycles (i.e., every 6 weeks). Confirmation of response was required at least 4 weeks

after the first documentation [1].

Mechanism of Action: Hsp90 Inhibition in Cancer

Hsp90 is a molecular chaperone critical for the stability and function of numerous "client proteins,"

including key oncogenic drivers. By inhibiting Hsp90, BIIB028 promotes the proteasomal degradation of
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these clients, thereby disrupting multiple cancer-signaling pathways simultaneously [1] [3]. The following

diagram illustrates this mechanism and its downstream effects on cancer cells.

Examples of Hsp90 Client Proteins
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Interpretation and Context for the Data
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HER2-Positive Cancer Activity: While the trial was in a mixed solid tumor population, the observed

decrease in circulating HER2 ECD at doses ≥48 mg/m² provides indirect evidence that BIIB028
successfully targeted the HER2 pathway in patients with HER2-positive tumors [1] [2]. However,

specific response rates (ORR) for the HER2-positive subgroup are not detailed in the available
results.

Comparison with Other Agents: A direct, quantitative comparison with other HER2-targeted
therapies (like trastuzumab or modern ADCs) or other Hsp90 inhibitors is not possible with the

published data. The efficacy metric reported is "stable disease" rather than tumor shrinkage (objective
response). The field has since evolved with the rise of antibody-drug conjugates (ADCs) like
trastuzumab deruxtecan (Enhertu) and novel approaches like pretargeted radioimmunotherapy
(PRIT), which have shown high rates of complete response in preclinical models [4] [5] [6].

Contemporary Relevance of the Target: The Hsp90 target remains relevant. Recent research
explores dual-targeting strategies, such as designing single molecules that inhibit both Hsp90 and

the Estrogen Receptor (ER) to overcome resistance in ER+ breast cancer [7]. This underscores the
continued interest in Hsp90 inhibition as part of innovative therapeutic approaches.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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